ethyl 4,6-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by its ethyl ester group at the 2-position and methoxy groups at the 4 and 6 positions on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule, such as a substituted phenylhydrazine, with an appropriate ester . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
For example, the reaction of 4,6-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield this compound . The reaction is typically carried out in a solvent such as ethanol or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar structure but with different substitution patterns.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4,6-Dimethoxy-1H-indole-2-carbohydrazide: A derivative with a carbohydrazide group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is a synthetic derivative of the indole family, recognized for its diverse biological activities and potential therapeutic applications. This compound features an ethyl ester group at the 2 position and two methoxy groups at the 4 and 6 positions of the indole ring, which significantly influence its pharmacological profile.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multi-step processes that may include reactions such as Fischer indole synthesis and various esterification methods. The ability to modify the indole structure through synthetic chemistry allows for the exploration of its biological properties across different applications.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, it was observed to cause cell cycle arrest in the G0/G1 phase in liver cancer cells (Huh7) and decrease CDK4 levels, indicating its potential as an anticancer agent .
- Antibacterial Properties : this compound has also been evaluated for its antibacterial activity. Some derivatives have shown promising results against resistant bacterial strains, suggesting a role in developing new antimicrobial therapies .
- Modulation of Biochemical Pathways : The compound interacts with specific molecular targets within cells, influencing various biochemical pathways. This modulation can lead to therapeutic effects by altering enzyme activities or signal transduction mechanisms.
The mechanism of action for this compound involves binding to specific receptors or enzymes that regulate cellular processes. This interaction can inhibit enzyme activity or alter metabolic pathways, contributing to its anticancer and antibacterial effects .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Properties
IUPAC Name |
ethyl 4,6-dimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)11-7-9-10(14-11)5-8(16-2)6-12(9)17-3/h5-7,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZSKTUWPXDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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